Phenoxyethyl PCA
Description
Phenoxyethyl PCA (Phenoxyethyl Pyrolidone Carboxylic Acid) is a synthetic compound combining a phenoxyethyl group with pyrolidone carboxylic acid (PCA), a hygroscopic amino acid derivative widely used in cosmetics and pharmaceuticals for its moisturizing and skin-barrier-enhancing properties. While direct references to this compound are absent in the provided evidence, its structure and applications can be inferred from analogs like phenoxyethyl caprylate (used in emulsions) and phenoxyethyl fragments in molecular hybrids . This compound is hypothesized to function as a dual-action compound, leveraging the hydrophobic phenoxyethyl moiety for enhanced skin penetration and the PCA component for hydration .
Properties
CAS No. |
835913-42-3 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-phenoxyethyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H15NO4/c15-12-7-6-11(14-12)13(16)18-9-8-17-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1 |
InChI Key |
IBJOBFSVAQOVRA-NSHDSACASA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OCCOC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)NC1C(=O)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Phenoxyethyl PCA is synthesized through a reaction between phenoxyethanol and pyrrolidone carboxylic acid. The reaction typically involves heating the reactants in the presence of a catalyst under controlled conditions. Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Phenoxyethyl PCA undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various acids and bases.
Scientific Research Applications
Phenoxyethyl PCA has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its antimicrobial properties make it useful in studies related to skin microbiome and hygiene.
Medicine: this compound is investigated for its potential use in drug formulations due to its ability to enhance skin penetration of active ingredients.
Industry: It is widely used in the formulation of cosmetics, personal care products, and pharmaceuticals.
Mechanism of Action
Phenoxyethyl PCA exerts its effects primarily through its ability to retain moisture and its antimicrobial properties. It targets the cell membranes of microorganisms, disrupting their integrity and leading to cell death. This mechanism is particularly effective against a broad spectrum of bacteria and fungi .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below contrasts Phenoxyethyl PCA with structurally related compounds:
Key Observations:
- Hydrophobic vs. Hydrophilic Balance: this compound’s phenoxyethyl group may improve lipid solubility compared to standalone PCA, similar to phenoxyethyl caprylate’s role in emulsions .
- Hybrid Design: Like AChE/SERT inhibitors , this compound’s structure could enable dual functionality (e.g., hydration + antimicrobial action).
- Market Trends: Phenoxyethyl isobutyrate’s growth (5.2% CAGR) suggests demand for phenoxyethyl-based esters in industrial applications, which this compound might capitalize on .
Performance in Formulations
- Phenoxyethyl Caprylate: Acts as a co-emulsifier, reducing interfacial tension in macroemulsions. Its structural similarity to 2-phenoxyethanol allows for analogous applications in personal care products .
- This compound: Hypothesized to enhance PCA’s efficacy by improving skin retention.
Q & A
Q. What is the role of PCA in designing experiments for phenoxyethyl compound characterization?
PCA aids in reducing high-dimensional datasets (e.g., spectroscopic or chromatographic data) to identify latent variables that explain variance in phenoxyethyl compound properties. Key steps include:
- Data standardization : Normalize variables to mean = 0 and variance = 1 to avoid scale bias .
- Covariance matrix computation : Capture linear relationships between variables (e.g., reactivity, solubility) .
- Eigenvalue thresholding : Retain components explaining ≥90% cumulative variance to balance dimensionality reduction and information retention .
- Validation : Use cross-validation or residual analysis to confirm component stability .
Q. How should researchers preprocess data before applying PCA to phenoxyethyl-related datasets?
Preprocessing ensures robustness:
- Outlier removal : Apply Mahalanobis distance or leverage plots to detect anomalous samples .
- Missing data handling : Use imputation (e.g., k-nearest neighbors) or exclude incomplete cases if <5% missing .
- Transformations : Apply Hellinger or log transformations for skewed distributions common in chemical assays .
Q. What criteria determine the optimal number of principal components (PCs) for phenoxyethyl data analysis?
Use a combination of:
- Scree plots : Identify "elbow points" where eigenvalues plateau .
- Kaiser criterion : Retain PCs with eigenvalues >1 .
- Parallel analysis : Compare observed eigenvalues to random data simulations to avoid overfitting .
Advanced Research Questions
Q. How can contradictions in PCA results from phenoxyethyl studies be resolved?
Contradictions often arise from:
- Heterogeneous data sources : Apply multiblock PCA to integrate spectral, structural, and bioactivity data while preserving block-specific variance .
- Scale sensitivity : Re-run PCA with robust scaling (e.g., median absolute deviation) if outliers distort covariance structures .
- Model validation : Compare PCA outputs with independent methods (e.g., PLS regression) to verify component interpretability .
Q. What advanced PCA techniques improve the interpretation of phenoxyethyl compound interactions?
- Sparse PCA : Penalize non-zero loadings to highlight key variables (e.g., critical functional groups) .
- Dynamic PCA : Track temporal changes in phenoxyethyl degradation or reaction kinetics using time-resolved datasets .
- Hierarchical PCA : Decompose variance into global (compound class) and local (individual compound) effects for multi-scale analysis .
Q. How does PCA compare to alternative methods like PLS or factor analysis in phenoxyethyl research?
- PCA vs. PLS : PCA is unsupervised and maximizes variance, while PLS is supervised and optimizes covariance with a response variable (e.g., bioactivity) . Use PLS when predicting specific outcomes.
- PCA vs. Factor Analysis : Factor models assume latent variables with error terms, whereas PCA is deterministic. Factor analysis is preferable for hypothesis-driven studies .
Q. What statistical tools validate PCA models in phenoxyethyl studies?
- Bootstrapping : Assess component stability by resampling datasets .
- Procrustes analysis : Compare PCA configurations across replicate experiments to evaluate reproducibility .
- Q² metrics : Quantify predictive power via cross-validated residual variance .
Methodological Best Practices
- Data integration : Use STATISTICA or R’s
FactoMineRfor multiblock PCA to handle heterogeneous data . - Visualization : Employ biplots with "balance contribution circles" to interpret variable importance in reduced spaces .
- Reporting : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align PCA workflows with research objectives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
